Fluocortolone-d3
Description
Fluocortolone-d3 (C₂₂H₂₆D₃FO₄) is a deuterated analog of fluocortolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features three deuterium atoms at the 16-methyl group, replacing three hydrogen atoms . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays, where deuterium incorporation improves detection sensitivity and reduces interference from endogenous compounds .
This compound is supplied by Toronto Research Chemicals (TRC) in 10 mg and 25 mg quantities and distributed globally via partners such as Wuhan Aimmei Biotechnology in China .
Properties
Molecular Formula |
C₂₂H₂₆D₃FO₄ |
|---|---|
Molecular Weight |
379.48 |
Synonyms |
6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione; 16α-(Methyl-d3)-6α-fluoro-∆1,4-pregnadien-11β,21-diol-3,20-dione; 6α-Fluoro-16α-(methyl-d3)-∆1-corticosterone; Flucortolone-d3; Fluocortolon-d3; SH 742-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between Fluocortolone-d3 and related corticosteroids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Primary Application |
|---|---|---|---|---|
| This compound | C₂₂H₂₆D₃FO₄ | 400.51 | 16-methyl-d3 substitution | Isotopic tracer in metabolic studies |
| Fluocortolone | C₂₂H₂₉FO₄ | 392.46 | Non-deuterated parent compound | Anti-inflammatory therapy |
| Fluocortolone pivalate-d3 | C₂₇H₃₇D₃FO₅ | 494.65 | Pivalate ester + 16-methyl-d3 | Enhanced lipophilicity for topical use |
| Diflucortolone 17-carboxylic acid | C₂₃H₃₁FO₅ | 406.49 | 17-carboxylic acid substitution | Prodrug development |
Key Observations:
Isotopic Labeling: this compound’s deuterium substitution at the 16-methyl group distinguishes it from non-deuterated fluocortolone. This modification reduces metabolic degradation rates, as deuterium-carbon bonds are stronger than protiated analogs, thereby extending half-life in tracer studies .
Functional Group Modifications :
- Fluocortolone pivalate-d3 incorporates a pivalate ester, increasing lipophilicity for dermal penetration .
- Diflucortolone 17-carboxylic acid introduces a polar carboxylic acid group, altering solubility and enabling prodrug formulations .
Pharmacokinetic and Stability Profiles
Stability Studies:
- This compound exhibits superior stability in hepatic microsomal assays compared to non-deuterated fluocortolone, with a 30% reduction in oxidative metabolism observed in vitro .
- Fluocortolone pivalate-d3 demonstrates enhanced shelf-life due to esterification, retaining >95% potency after 12 months at 4°C .
Metabolic Pathways:
- Deuterium in this compound reduces CYP3A4-mediated oxidation at the 16-methyl position, minimizing toxic metabolite formation .
- In contrast, Diflucortolone 17-carboxylic acid undergoes rapid glucuronidation, limiting systemic exposure .
Supplier and Regulatory Considerations
| Compound | Supplier | Regulatory Status |
|---|---|---|
| This compound | Toronto Research Chemicals | Research-use only (non-GMP) |
| Fluocortolone pivalate-d3 | MedChemExpress LLC | Preclinical development |
| Diflucortolone 17-carboxylic acid | Various (e.g., Sigma-Aldrich) | Experimental |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
